fluoromethyl 1H-imidazole-1-carboxylate
Description
Fluoromethyl 1H-imidazole-1-carboxylate is an imidazole-based ester derivative featuring a fluoromethyl (-OCH2F) group at the 1-position of the imidazole ring.
Properties
CAS No. |
166331-84-6 |
|---|---|
Molecular Formula |
C5H5FN2O2 |
Molecular Weight |
144.1 g/mol |
IUPAC Name |
fluoromethyl imidazole-1-carboxylate |
InChI |
InChI=1S/C5H5FN2O2/c6-3-10-5(9)8-2-1-7-4-8/h1-2,4H,3H2 |
InChI Key |
UYJSKWJSOVEWDA-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)C(=O)OCF |
Canonical SMILES |
C1=CN(C=N1)C(=O)OCF |
Synonyms |
1H-Imidazole-1-carboxylicacid,fluoromethylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The fluoromethyl ester group differentiates this compound from similar imidazole carboxylates:
- Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f): Ethyl ester with fluorophenyl and phenyl substituents.
- Propargyl 1H-imidazole-1-carboxylate : Propargyl ester (C7H6N2O2) with a terminal alkyne group, offering click chemistry compatibility .
- 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid (A474739) : Carboxylic acid derivative with a 4-fluorophenyl group, highlighting the role of fluorine in altering acidity and binding properties .
Table 1: Key Properties of Selected Imidazole Derivatives
*Inferred data; †Calculated based on formula.
Physical and Spectral Properties
- Melting Points : Ethyl derivatives (e.g., 3f: 119–120°C) generally exhibit lower melting points compared to methyl analogs (e.g., 3j: 157–158°C) due to reduced crystallinity from longer alkyl chains. Fluoromethyl’s smaller size and electronegativity may result in intermediate melting points .
- Spectroscopy : Fluorine in fluoromethyl esters would generate distinct ¹⁹F NMR signals (δ ~-200 to -220 ppm for -OCH2F), differing from aryl-bound fluorine (δ ~-110 to -130 ppm in 3f) . Propargyl esters show characteristic alkyne proton signals at δ ~2.5–3.0 ppm in ¹H NMR .
Pharmacological and Industrial Relevance
- Bioactivity: Fluorine enhances metabolic stability and membrane permeability.
- Chemical Reactivity : Propargyl esters () are utilized in bioorthogonal chemistry, while chiral phenylethyl esters () serve in asymmetric synthesis .
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